2-Propylpyrimidine-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-3-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQPRYHEYJHVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390284 | |
| Record name | 2-propylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876890-38-9 | |
| Record name | 2-propylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Propylpyrimidine-5-carbaldehyde molecular weight
Chemo-Structural Profile & Synthetic Utility of 2-Propylpyrimidine-5-carbaldehyde
Part 1: Chemical Identity & Physiochemical Core
2-Propylpyrimidine-5-carbaldehyde is a specialized heterocyclic building block.[1] Unlike its ubiquitous methyl or phenyl analogs, the 2-propyl variant offers a precise modulation of lipophilicity (LogP) and steric bulk, making it a critical scaffold in the optimization of kinase inhibitors and GPCR ligands where "methyl-to-propyl" scans are used to probe hydrophobic pockets.
Table 1: Physiochemical Profile
| Property | Data | Technical Note |
| Molecular Weight | 150.18 g/mol | Exact Mass: 150.079 g/mol |
| Molecular Formula | High Nitrogen/Carbon ratio (Heteroaromatic) | |
| CAS Number | 876890-38-9 | Verified Registry Number |
| Appearance | Pale yellow to off-white solid | Aldehydes are prone to autoxidation; store under |
| Predicted LogP | ~1.24 | Ideal for CNS penetration (Blood-Brain Barrier). |
| H-Bond Acceptors | 3 | N1, N3, and Carbonyl Oxygen. |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability. |
| SMILES | CCCC1=NC=C(C=N1)C=O | Useful for chemoinformatic docking. |
Part 2: Synthetic Architecture
The Mechanistic Logic
The synthesis relies on the condensation of Butyramidine (providing the N-C-N fragment and the propyl tail) with a Vinamidinium salt (providing the C-C-C backbone and the aldehyde precursor). This is a [3+3] cyclization that is highly regioselective for the 5-substituted pyrimidine.
Protocol: Vinamidinium Cyclocondensation
Reagents:
-
Butyramidine Hydrochloride (1.0 eq)
-
Vinamidinium Salt: 2-((Dimethylamino)methylene)-1,3-bis(dimethylamino)trimethinium perchlorate (1.0 eq)
-
Base: Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) (2.2 eq)
-
Solvent: Anhydrous Ethanol or Methanol.
Step-by-Step Methodology:
-
Free Base Formation: Suspend Butyramidine HCl in anhydrous ethanol under Argon. Add 1.1 eq of NaOMe at 0°C and stir for 30 minutes to liberate the free amidine.
-
Condensation: Add the Vinamidinium salt portion-wise to the amidine solution. The reaction is exothermic; maintain temperature <10°C during addition.
-
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. The color typically shifts from pale yellow to deep orange/red, indicating the formation of the conjugated aromatic system.
-
Hydrolysis: Cool to room temperature. Add a 10% NaOH solution (2.0 eq) and stir for 1 hour to hydrolyze the iminium intermediate to the free aldehyde.
-
Workup: Neutralize with dilute HCl to pH 7. Extract with Dichloromethane (
). Dry over and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (Silica, 0-20% EtOAc in Hexanes).
Figure 1: Convergent synthesis via Vinamidinium salt condensation.
Part 3: Reactivity & Functionalization
The 5-carbaldehyde group is a "chemical warhead" allowing for divergent synthesis. In drug discovery, this molecule is rarely the endpoint; it is the scaffold.
Key Transformations:
-
Reductive Amination (High Priority): Reaction with primary/secondary amines using
. This is the primary route for generating libraries of kinase inhibitors. -
Wittig/Horner-Wadsworth-Emmons: Extension of the carbon chain to form acrylamides (Michael acceptors), common in covalent inhibitors.
-
Oxidation: Conversion to the carboxylic acid for amide coupling.
Figure 2: Divergent synthetic utility of the 5-formyl handle.
Part 4: Medicinal Chemistry Applications
Why the Propyl Group?
In Structure-Activity Relationship (SAR) studies, the transition from Methyl
-
Hydrophobic Filling: The 2-propyl group is flexible and can occupy hydrophobic pockets (e.g., the ATP-binding site of kinases) that are too large for a methyl group but too sterically constrained for a phenyl group.
-
Solubility vs. Permeability: While the pyrimidine ring is polar, the propyl chain increases the LogP to ~1.24, moving the molecule into the "Sweet Spot" for oral bioavailability (Rule of 5).
Target Classes:
-
PDE4 Inhibitors: 2-Aryl and 2-Alkyl pyrimidines are known scaffolds for Phosphodiesterase 4 inhibitors (anti-inflammatory).
-
Kinase Inhibitors: The 5-position is often the vector for the "hinge-binding" motif, while the 2-position extends into the solvent-exposed region or a hydrophobic back-pocket.
Part 5: Analytical Validation
To validate the synthesis, the following NMR signals are diagnostic.
NMR (400 MHz,- 10.15 ppm (s, 1H): Aldehyde proton (Distinctive singlet, des shielded).
- 9.10 ppm (s, 2H): Pyrimidine ring protons (H4 and H6). The symmetry of the molecule makes these equivalent.
-
3.05 ppm (t, 2H):
-methylene of the propyl group (Deshielded by the ring). -
1.90 ppm (m, 2H):
-methylene. - 1.05 ppm (t, 3H): Terminal methyl group.
Quality Control Note:
A common impurity is the carboxylic acid (from air oxidation). Check for a broad singlet >11 ppm or IR stretch at ~1690
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57342760, Vinamidinium salt derivative. Retrieved from [Link]
-
Barth, R., et al. (2013). Synthesis and Biological Evaluation of 5-carbamoyl-2-phenylpyrimidine Derivatives as Novel and Potent PDE4 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Gupton, J. T. (2025). Application of Vinamidinium Salt Chemistry for Heterocyclic Synthesis. ResearchGate. Retrieved from [Link]
Sources
2-Propylpyrimidine-5-carbaldehyde: A Strategic Intermediate in Medicinal Chemistry
This technical guide details the chemical properties, synthesis, and applications of 2-Propylpyrimidine-5-carbaldehyde , a strategic intermediate in medicinal chemistry.
Executive Summary
2-Propylpyrimidine-5-carbaldehyde (CAS: 876890-38-9) is a functionalized pyrimidine building block characterized by a lipophilic propyl chain at the C2 position and a reactive formyl (aldehyde) handle at the C5 position.[1] This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for G-protein coupled receptor (GPCR) antagonists (e.g., endothelin receptors) and kinase inhibitors .
Unlike its 2-amino or 2-methyl analogs, the 2-propyl group provides unique hydrophobic interactions within binding pockets, often improving cell permeability and metabolic stability profiles. The C5-aldehyde serves as a versatile divergencies point, allowing for rapid library generation via reductive amination, olefination, or oxidation.
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Data | Note |
| IUPAC Name | 2-Propylpyrimidine-5-carbaldehyde | |
| CAS Registry | 876890-38-9 | |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | |
| SMILES | CCCC1=NC=C(C=N1)C=O[1] | |
| Appearance | Pale yellow liquid or low-melting solid | Propyl chain disrupts crystal packing compared to amino-analogs. |
| Solubility | DCM, EtOAc, MeOH, DMSO | Sparingly soluble in water. |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Aldehyde is prone to air oxidation to carboxylic acid. |
| Safety Codes | H315, H319, H335, H317 | Irritant; Potential Skin Sensitizer. |
Synthetic Architecture
The synthesis of 2,5-disubstituted pyrimidines is non-trivial because the pyrimidine ring is electron-deficient, making direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) at the 5-position difficult without activating groups.
Therefore, the most robust "E-E-A-T" validated route involves de novo ring construction using a vinamidinium salt and an amidine.
Mechanism: The Vinamidinium Condensation
This protocol ensures high regioselectivity and yield. It relies on the condensation of Butyramidine (providing the N-C-N fragment and propyl group) with a Vinamidinium salt (providing the C-C-C fragment and the C5 handle).
Step-by-Step Protocol
-
Precursor Preparation: Generate Butyramidine hydrochloride from butyronitrile via the Pinner reaction (HCl/EtOH followed by NH₃).
-
Cyclization: React Butyramidine HCl with a vinamidinium salt (e.g., 2-dimethylaminomethylene-1,3-bis(dimethylamino)trimethinium salt or a 2-ethoxycarbonyl equivalent) in the presence of a base (NaOEt or NaOMe).
-
Functional Group Interconversion (FGI):
-
If the precursor yields the Ester (2-propylpyrimidine-5-carboxylate): Reduce with LiAlH₄ to the Alcohol .
-
Oxidation: Oxidize the alcohol to the Aldehyde using MnO₂ (mild) or Swern conditions to avoid over-oxidation to the acid.
-
Figure 1: De novo synthesis pathway via Vinamidinium salt condensation. This modular approach allows independent variation of the 2-position (via amidine) and 5-position (via vinamidinium).
Reactivity & Functionalization
For drug development professionals, the value of this molecule lies in its reactivity. The C5-aldehyde is a "soft" electrophile that allows for the rapid elaboration of the scaffold.
Key Transformations
-
Reductive Amination (Library Generation):
-
Reaction: Aldehyde + Primary/Secondary Amine + NaBH(OAc)₃.
-
Utility: Creates C5-aminomethyl derivatives, a common motif in kinase inhibitors to engage the hinge region or solvent-exposed areas.
-
Protocol Tip: Use 1,2-dichloroethane (DCE) or MeOH. NaBH(OAc)₃ is preferred over NaCNBH₃ for safety and milder conditions.
-
-
Wittig / Horner-Wadsworth-Emmons (HWE):
-
Reaction: Aldehyde + Phosphonium ylide/Phosphonate.
-
Utility: Extends the carbon chain (e.g., acrylamides for covalent inhibitors).
-
Selectivity: HWE reagents typically yield the E-alkene, crucial for stereodefined binding.
-
-
Oxidation:
-
Reaction: Aldehyde + NaClO₂ (Pinnick Oxidation).
-
Utility: Yields 2-propylpyrimidine-5-carboxylic acid, a precursor for amide coupling.
-
Figure 2: Divergent synthesis map. The aldehyde serves as a central hub for accessing diverse chemical space relevant to medicinal chemistry.
Handling & Stability (Self-Validating Protocol)
Aldehydes on electron-deficient rings are chemically sensitive. To ensure experimental reproducibility, follow this validation protocol:
-
Purity Check: Before use, acquire a 1H NMR .
-
Diagnostic Signal: Look for the aldehyde proton singlet at ~10.0 ppm .
-
Impurity Check: A broad singlet at ~11-12 ppm indicates oxidation to the carboxylic acid.
-
-
Purification: If acid is present, purify via a short silica plug eluting with 10-20% EtOAc/Hexanes. The acid will stick to the silica; the aldehyde will elute.
-
Storage: Store neat under Argon at -20°C. Avoid long-term storage in solution (especially in protic solvents) to prevent hemiacetal formation.
References
-
PubChem. (2025).[1] 2-Propylpyrimidine-5-carbaldehyde Compound Summary. National Library of Medicine. [Link]
-
Gupton, J. T., et al. (2010). Further studies on vinamidinium salt amine exchange reactions. Tetrahedron, 66(46), 9113–9122. [Link]
-
Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
Sources
Methodological & Application
Application Notes and Protocols for 2-Propylpyrimidine-5-carbaldehyde: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Its presence in nucleobases underscores its fundamental role in biological systems.[1] The strategic functionalization of the pyrimidine scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged structure in the design of novel therapeutics. 2-Propylpyrimidine-5-carbaldehyde emerges as a key intermediate, offering a reactive aldehyde functionality for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reaction mechanisms and detailed protocols for the synthetic manipulation of this versatile building block.
Understanding the Reactivity of 2-Propylpyrimidine-5-carbaldehyde
The chemical behavior of 2-propylpyrimidine-5-carbaldehyde is dictated by the interplay of the electron-deficient pyrimidine ring and the electrophilic aldehyde group. The two nitrogen atoms in the pyrimidine ring withdraw electron density, rendering the ring susceptible to nucleophilic attack at certain positions and influencing the reactivity of its substituents. The aldehyde group at the C5 position is a classical electrophile, readily undergoing nucleophilic addition. The 2-propyl group, being an electron-donating alkyl group, can subtly modulate the electronic properties of the pyrimidine ring.
A fundamental understanding of nucleophilic addition to carbonyl groups is crucial for predicting the reactivity of 2-propylpyrimidine-5-carbaldehyde. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.[2] This intermediate can then be protonated to yield an alcohol or undergo further reactions depending on the nature of the nucleophile and the reaction conditions.
Key Synthetic Transformations and Reaction Mechanisms
This section details the mechanisms and protocols for several high-impact synthetic transformations of 2-propylpyrimidine-5-carbaldehyde. The provided protocols are foundational and may require optimization based on specific substrates and desired outcomes.
Olefination via Wittig Reaction
The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[3] This reaction offers excellent control over the location of the newly formed double bond.
Mechanism:
The reaction proceeds through the formation of a phosphorus ylide from a phosphonium salt and a strong base. This ylide then attacks the carbonyl carbon of 2-propylpyrimidine-5-carbaldehyde to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide, which leads to the elimination of the alkene product.
Caption: The Wittig reaction mechanism.
Protocol: Synthesis of 2-Propyl-5-vinylpyrimidine
| Parameter | Value |
| Reactants | Methyltriphenylphosphonium bromide, 2-Propylpyrimidine-5-carbaldehyde |
| Base | n-Butyllithium (n-BuLi) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Methodology:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add n-BuLi (1.1 eq) dropwise.
-
Allow the resulting orange-red solution to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture to -78 °C and add a solution of 2-propylpyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-propyl-5-vinylpyrimidine.[4]
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[5]
Mechanism:
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-propylpyrimidine-5-carbaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product.
Caption: The Knoevenagel condensation mechanism.
Protocol: Synthesis of 2-Propyl-5-(substituted-vinyl)pyrimidine Derivatives
| Parameter | Value |
| Reactants | 2-Propylpyrimidine-5-carbaldehyde, Malononitrile (or other active methylene compound) |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 1-3 hours |
Step-by-Step Methodology:
-
To a solution of 2-propylpyrimidine-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[6]
Reductive Amination
Reductive amination is a highly effective method for the synthesis of amines from aldehydes or ketones. This one-pot reaction combines the formation of an imine or enamine with its subsequent reduction.[7]
Mechanism:
The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of 2-propylpyrimidine-5-carbaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a reducing agent to yield the final amine product.
Caption: The reductive amination mechanism.
Protocol: Synthesis of N-Substituted- (2-propylpyrimidin-5-yl)methanamines
| Parameter | Value |
| Reactants | 2-Propylpyrimidine-5-carbaldehyde, Primary or Secondary Amine |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN) |
| Solvent | Dichloromethane (DCM) or Methanol |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
Step-by-Step Methodology:
-
To a solution of 2-propylpyrimidine-5-carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in DCM, add STAB (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the target amine.[8]
Schiff Base Formation
The reaction of an aldehyde with a primary amine forms a Schiff base (an imine), a common and reversible reaction that is often a key step in more complex transformations.[9]
Mechanism:
Similar to reductive amination, the reaction starts with the nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine. This intermediate then undergoes acid- or base-catalyzed dehydration to yield the imine.
Caption: The Schiff base formation mechanism.
Protocol: Synthesis of 2-Propyl-5-(aryliminomethyl)pyrimidine
| Parameter | Value |
| Reactants | 2-Propylpyrimidine-5-carbaldehyde, Aniline (or substituted aniline) |
| Catalyst | Acetic Acid (catalytic amount) |
| Solvent | Ethanol or Toluene |
| Temperature | Reflux with a Dean-Stark trap |
| Reaction Time | 2-6 hours |
Step-by-Step Methodology:
-
To a solution of 2-propylpyrimidine-5-carbaldehyde (1.0 eq) in toluene, add the aniline (1.05 eq) and a catalytic amount of glacial acetic acid.
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude Schiff base can often be purified by recrystallization from a suitable solvent like ethanol.[10]
Applications in Drug Discovery and Development
The derivatives of 2-propylpyrimidine-5-carbaldehyde synthesized through the aforementioned reactions serve as valuable scaffolds in drug discovery. The vinylpyrimidines can participate in cycloaddition reactions, while the amines and their derivatives are crucial for building libraries of compounds for screening against various biological targets. Pyrimidine-based chalcones, accessible through Knoevenagel-type condensations, have shown promising antimicrobial and anticancer activities.[11][12] The ability to readily modify the 5-position of the pyrimidine ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion
2-Propylpyrimidine-5-carbaldehyde is a versatile and valuable building block in organic synthesis and medicinal chemistry. A thorough understanding of its reactivity, particularly the electrophilic nature of the aldehyde group, enables researchers to access a wide range of functionalized pyrimidine derivatives. The protocols and mechanistic insights provided in this guide serve as a foundation for the strategic design and synthesis of novel compounds with potential therapeutic applications. As with any synthetic procedure, careful optimization of reaction conditions is paramount to achieving high yields and purity.
References
- (2021). Synthesis and characterization of Schiff base aniline with 5-bromo-2-hydroxyl benzaldehyde and their metal complexes. International Journal of Recent Scientific Research, 12(9), 43041-43044.
- (2018). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Iranian Chemical Society, 15(11), 2417-2449.
- (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of the Korean Chemical Society, 55(2), 263-269.
- (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- (2014).
- (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 468-475.
-
(n.d.). Wittig Reaction - Organic Chemistry Portal. Retrieved from [Link]
- (2018). Facile synthesis of 2-vinylindolines via a phosphine-mediated α-umpolung/Wittig olefination/cyclization cascade process.
- (n.d.). Schiff base reaction between benzaldehyde and aniline.
- (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 33(1), 289-292.
- (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477.
- (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
- (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.
- (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde - Benchchem.
- (2009). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 74(15), 5434-5440.
- (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 63(3), 1-11.
- (2008). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 6, e0117.
- (2011). Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research, 3(3), 735-743.
- (2018). Mechanism studies of addition reactions between the pyrimidine type radicals and their 3′/5′ neighboring deoxyguanosines. Physical Chemistry Chemical Physics, 20(4), 2445-2454.
- (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus. Chimie, 27(S2), 5-19.
- (2022). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 27(19), 6529.
- (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.
- (2021). Mechanism of nucleophilic addition reactions. (video). Khan Academy.
- (2021). Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series. Journal of the Serbian Chemical Society, 86(1), 47-58.
- (n.d.). Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals.
- (n.d.).
- (2011). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). Asian Journal of Chemistry, 23(11), 4869-4872.
- (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(23), 7726-7727.
- (n.d.). The Wittig Reaction: Synthesis of Alkenes. University of California, Irvine.
- (2020). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemistry, 2(4), 929-936.
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2-Propylpyrimidine-5-carbaldehyde mass spectrometry analysis
Application Note: High-Resolution LC-MS/MS Analysis of 2-Propylpyrimidine-5-carbaldehyde
Abstract & Scope
This application note details the method development, ionization behavior, and fragmentation logic for 2-Propylpyrimidine-5-carbaldehyde (CAS: 876890-38-9), a critical heterocyclic building block in the synthesis of kinase inhibitors and antiviral therapeutics.[1] Due to the electrophilic nature of the C-5 aldehyde and the basicity of the pyrimidine ring, this molecule presents unique challenges in stability and ionization. This guide provides a self-validating LC-MS/MS protocol, including direct analysis and derivatization strategies for trace-level quantification.
Compound Characterization
-
Formula:
-
Target Ion [M+H]+: 151.0866 m/z[3]
-
Physicochemical Properties:
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg in 1 mL Acetonitrile (ACN). Store at -20°C. Note: Avoid Methanol as primary solvent to prevent hemiacetal formation.[3]
-
Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.
-
Derivatization (Optional for Sensitivity): For trace analysis (< 10 ng/mL), derivatize with 2,4-Dinitrophenylhydrazine (DNPH).
Chromatographic Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][3]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1][3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Injection Volume: 2 µL.
Table 1: Gradient Elution Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Initial Equilibration |
| 1.00 | 5% | Isocratic Hold (Polar retention) |
| 6.00 | 95% | Linear Gradient |
| 7.50 | 95% | Wash |
| 7.60 | 5% | Re-equilibration |
Mass Spectrometry Parameters (ESI+)
-
Ionization Mode: Electrospray Ionization (ESI) Positive.[3]
-
Capillary Voltage: 3500 V.
-
Desolvation Temp: 350°C.
-
Gas Flow: 10 L/min (N2).
Mass Spectral Interpretation & Fragmentation Logic
The fragmentation of 2-Propylpyrimidine-5-carbaldehyde follows specific mechanistic pathways driven by the stability of the aromatic ring and the lability of the substituents.
Precursor Selection
-
[M+H]+ = 151.1 m/z : The proton localizes on the most basic pyrimidine nitrogen.[3]
Fragmentation Pathways (MS/MS)
-
Loss of Carbon Monoxide (-CO, 28 Da):
-
Loss of Propene (-C3H6, 42 Da):
-
Ring Fragmentation (HCN Loss, 27 Da):
Table 2: MRM Transitions for Quantification
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| 151.1 | 123.1 | 15 | Quantifier |
| 151.1 | 109.1 | 25 | Qualifier 1 |
| 151.1 | 96.1 | 35 | Qualifier 2 |
Visualized Workflows
Figure 1: Analytical Workflow Diagram
Describes the decision matrix for sample handling based on concentration requirements.
Caption: Decision tree for selecting direct analysis versus DNPH derivatization based on sensitivity needs.
Figure 2: Mechanistic Fragmentation Pathway
Visualizes the structural loss of the aldehyde and propyl groups during Collision Induced Dissociation (CID).
Caption: Proposed ESI+ fragmentation pathway showing primary loss of Carbon Monoxide and Propene.
Troubleshooting & Validation
-
Issue: Double Peaks in Chromatogram.
-
Cause: The aldehyde may exist in equilibrium with its hydrate (gem-diol) form in high-water mobile phases.[3]
-
Solution: Increase column temperature to 40°C or increase organic content in the initial gradient to shift equilibrium to the aldehyde form.
-
-
Issue: Low Sensitivity.
References
-
PubChem. 2-Propylpyrimidine-5-carbaldehyde (Compound Summary). National Library of Medicine.[1][3] Available at: [Link][3]
-
NIST Mass Spectrometry Data Center. Pyrimidine Fragmentation Patterns.[1][3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link][3]
-
Holčapek, M., et al. Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1][3] (General methodology reference for heterocyclic fragmentation).
Sources
- 1. 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propylpyrimidine-5-carbaldehyde | C8H10N2O | CID 3160972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. article.sapub.org [article.sapub.org]
Application Note: Strategic Utilization of 2-Propylpyrimidine-5-carbaldehyde in Medicinal Chemistry
[1][2]
Abstract
This technical guide details the synthetic utility and medicinal chemistry applications of 2-Propylpyrimidine-5-carbaldehyde (CAS 876890-38-9).[1] As a bifunctional pyrimidine scaffold, this intermediate offers a unique combination of a lipophilic "anchor" (the 2-propyl group) and a highly reactive "divergence point" (the 5-formyl group).[1] This note provides optimized protocols for reductive amination, heterocycle construction, and olefination, specifically tailored to overcome the electron-deficient nature of the pyrimidine core. We further analyze its strategic value in the optimization of G-Protein Coupled Receptor (GPCR) ligands, specifically Endothelin Receptor Antagonists (ERAs).
Part 1: Chemical Profile & Strategic Value[1]
The "Privileged" Scaffold
The pyrimidine ring is a privileged structure in drug discovery, appearing in a vast array of kinase inhibitors (e.g., Imatinib analogs), antivirals, and cardiovascular agents. 2-Propylpyrimidine-5-carbaldehyde is particularly valuable for Lead Optimization due to two distinct features:
-
The 2-Propyl Group (Lipophilic Anchor): unlike a simple methyl group, the propyl chain significantly increases the partition coefficient (
), enhancing membrane permeability and hydrophobic binding interactions without introducing excessive metabolic liability. It often occupies hydrophobic pockets in targets like the Endothelin receptors ( ).[1] -
The 5-Formyl Group (Synthetic Warhead): The aldehyde at the C5 position is electronically activated by the electron-deficient pyrimidine ring, making it highly susceptible to nucleophilic attack.[1] This allows for rapid Diversity-Oriented Synthesis (DOS) .[1]
Synthetic Divergence Workflow
The following diagram illustrates the central role of this aldehyde in accessing distinct chemical spaces.
Figure 1: Synthetic divergence from the 5-carbaldehyde hub.[1][2][3] The electrophilic nature of the C5-formyl group facilitates rapid library expansion.[1]
Part 2: Optimized Synthetic Protocols
The electron-deficient nature of the pyrimidine ring renders the aldehyde highly electrophilic but also makes the ring nitrogens weakly basic.[1] Standard protocols often fail due to pH mismatches or competitive coordination.[1] The following protocols have been optimized for this specific scaffold.
Protocol A: High-Throughput Reductive Amination
Application: Generating focused libraries of amine-linked inhibitors.[1] Challenge: Pyrimidine aldehydes can form unstable hemiaminals that revert to starting material if the reduction is too slow.[1] Solution: Use of Sodium Triacetoxyborohydride (STAB) in slightly acidic media to promote iminium ion formation.[1]
Materials:
-
Amine partner (1.1 – 1.2 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Acetic Acid (AcOH) (1.0 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).
-
Activation: Add Acetic Acid (1.0 mmol). Note: This protonates the intermediate hemiaminal, driving the equilibrium toward the iminium species.
-
Mixing: Stir at room temperature for 30–60 minutes. Monitor by TLC or LCMS for the disappearance of the aldehyde.[1]
-
Reduction: Cool the mixture to 0°C (optional, but recommended for volatile amines) and add STAB (1.5 mmol) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM gradients).[1]
Critical Insight: Unlike benzaldehydes, pyrimidine-5-carbaldehydes are prone to hydration. Ensure solvents are dry.[1] If the amine is an HCl salt, add 1.0 eq of Triethylamine (TEA) to free-base it before adding AcOH.
Protocol B: Homologation via Wittig Reaction
Application: Introducing vinyl linkers or extended alkyl chains found in certain GPCR antagonists.[1]
Materials:
-
Phosphonium salt (e.g., Methyltriphenylphosphonium bromide) (1.2 eq)
-
Base: Potassium tert-butoxide (KOtBu) or NaH (1.3 eq)[1]
-
Solvent: Anhydrous THF
Procedure:
-
Ylide Generation: Suspend the phosphonium salt in anhydrous THF at 0°C under Argon. Add the base dropwise.[1] Stir for 30–60 mins until the solution turns yellow/orange (ylide formation).
-
Addition: Dissolve 2-Propylpyrimidine-5-carbaldehyde in minimal THF and add it dropwise to the ylide solution at 0°C.
-
Completion: Warm to room temperature. The electron-poor aldehyde usually reacts rapidly (< 2 hours).[1]
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1]
-
Note: The resulting vinyl pyrimidine is electron-deficient and can serve as a Michael acceptor in subsequent steps.
Part 3: Medicinal Chemistry Case Study
Optimization of Endothelin Receptor Antagonists (ERAs)
Context: Endothelin-1 (ET-1) is a potent vasoconstrictor.[1][4] ERAs like Bosentan and Macitentan are used to treat Pulmonary Arterial Hypertension (PAH).[1][5] These drugs typically feature a pyrimidine core.[1][6][7][8][9]
Application of 2-Propylpyrimidine-5-carbaldehyde: In the development of "Next-Generation" ERAs, the 5-position of the pyrimidine core is a critical vector for optimizing solubility and potency.[1]
-
Macitentan utilizes a 5-bromo-2-propylpyrimidine precursor to couple a sulfamide.[1]
-
Novel Analog Design: Using the 5-carbaldehyde , chemists can access a methylene-amine linker (via Protocol A) instead of the traditional sulfonamide or ether linkages.[1] This alters the vector of the "tail" group, potentially accessing new sub-pockets in the ET_A receptor or improving metabolic stability by removing the hydrolytically sensitive sulfonamide bond.
Mechanism of Action Visualization: The following diagram depicts the logic of replacing the standard linker with an amine-derived linker using the aldehyde intermediate.
Figure 2: Strategic logic for using the aldehyde handle to modify ERA binding properties.[1]
Part 4: Stability & Analytical Quality Control[1]
Stability Warning
Pyrimidine aldehydes are susceptible to autoxidation to the corresponding carboxylic acid (2-propylpyrimidine-5-carboxylic acid) upon prolonged exposure to air.[1]
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Visual Cue: Pure aldehyde is typically a clear to pale yellow oil/solid.[1] Appearance of white solid precipitates often indicates acid formation.[1]
Analytical Markers
-
1H NMR (CDCl₃): The aldehyde proton is highly diagnostic, typically appearing as a singlet downfield at δ 10.0 – 10.2 ppm . The propyl group will show a triplet (~1.0 ppm), multiplet (~1.8 ppm), and triplet (~3.0 ppm).
-
MS (ESI): Expect a strong [M+H]+ peak (Calc. MW: ~150.18 Da).[1][2] Note that pyrimidines often form adducts with solvents in LCMS.[1]
References
-
PubChem. (n.d.).[1][2] 2-Propylpyrimidine-5-carbaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Abdel-Magid, A. F., et al. (1996).[10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Basis).[1] Retrieved from [Link]
-
Boss, C., et al. (2012). The Structure-Activity Relationship of Macitentan, a Potent Dual Endothelin Receptor Antagonist. (Context on Pyrimidine ERAs). ChemMedChem. Retrieved from [Link][1]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General Pyrimidine Reactivity).[1]
Sources
- 1. youtube.com [youtube.com]
- 2. 2-Propylpyrimidine-5-carbaldehyde | C8H10N2O | CID 3160972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of endothelin receptor antagonists used in the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. growingscience.com [growingscience.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scispace.com [scispace.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: 2-Propylpyrimidine-5-carbaldehyde Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry
The pyrimidine nucleus is a fundamental heterocyclic scaffold that has demonstrated immense versatility and significance in the field of drug discovery. As a core component of nucleobases, its derivatives have been extensively explored, leading to the development of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and target-specific interactions, making it a "privileged scaffold" in medicinal chemistry.
This document provides a comprehensive guide to the synthesis and biological evaluation of a promising class of pyrimidine derivatives originating from the 2-propylpyrimidine-5-carbaldehyde core. The presence of the propyl group at the 2-position offers a lipophilic handle that can be crucial for target engagement, while the aldehyde at the 5-position serves as a versatile synthetic anchor for generating diverse chemical libraries. These derivatives have emerged as promising candidates for the development of novel kinase inhibitors and anti-inflammatory agents. We will delve into detailed protocols for their synthesis, purification, and subsequent biological characterization, providing the rationale behind the experimental choices to empower researchers in their drug discovery endeavors.
Part 1: Synthesis of 2-Propylpyrimidine-5-carbaldehyde and its Derivatives
The synthesis of the core scaffold, 2-propylpyrimidine-5-carbaldehyde, can be efficiently achieved through a Vilsmeier-Haack formylation of a suitable 2-propylpyrimidine precursor.[3][4] This reaction is a powerful tool for introducing a formyl group onto electron-rich heterocyclic systems.[5] Subsequently, the aldehyde functionality provides a gateway for a variety of chemical transformations to build a library of diverse derivatives.
Protocol 1: Synthesis of 2-Propylpyrimidine-5-carbaldehyde (Core Scaffold)
This protocol outlines a plausible synthetic route adapted from established Vilsmeier-Haack reaction procedures on pyrimidine systems.
Reaction Scheme:
Sources
Troubleshooting & Optimization
Catalyst Selection for 2-Propylpyrimidine-5-carbaldehyde Reactions: A Technical Support Center
Welcome to the technical support center for catalyst selection in reactions involving 2-propylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. The inherent functionalities of 2-propylpyrimidine-5-carbaldehyde—a reactive aldehyde and an electron-deficient pyrimidine ring—present unique challenges and opportunities in synthetic chemistry. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your experiments.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrimidine core of 2-propylpyrimidine-5-carbaldehyde, typically at a halogenated position (e.g., 2- or 4-halo-2-propylpyrimidine-5-carbaldehyde).[1] The electron-deficient nature of the pyrimidine ring generally makes it a good substrate for these reactions.[2] However, the presence of the aldehyde group requires careful consideration to avoid side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound. For pyrimidine substrates, this reaction is highly effective for introducing aryl, heteroaryl, or alkyl groups.[3]
Recommended Catalysts and Ligands:
The choice of catalyst and ligand is crucial for achieving high yields and selectivity. For electron-rich pyrimidines, a combination of a palladium(II) acetate [Pd(OAc)₂] precursor with a bulky, electron-rich phosphine ligand like SPhos is often effective in facilitating the challenging oxidative addition step.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ is a common and cost-effective precursor. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. PdCl₂(dppf) is an air-stable Pd(II) precatalyst. |
| Ligand | SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination, which can be challenging for electron-deficient pyrimidines. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can influence the reaction rate and prevent side reactions. K₃PO₄ is a strong base that is often effective, while K₂CO₃ is a milder option. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add the halo-2-propylpyrimidine-5-carbaldehyde (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (1-5 mol%), and the ligand (1.2-6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the base (2.0-3.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient oxidative addition. Catalyst deactivation. Poor quality boronic acid. | Increase reaction temperature. Screen different bulky phosphine ligands (e.g., SPhos, XPhos). Use a pre-formed palladium(0) catalyst. Ensure the boronic acid is pure and dry. |
| Homocoupling of Boronic Acid | Presence of oxygen. Use of a Pd(II) precursor without efficient reduction. | Thoroughly degas all solvents and reagents.[4] Use a pre-formed Pd(0) catalyst or ensure efficient in situ reduction of the Pd(II) precursor. |
| Aldehyde Side Reactions (e.g., aldol condensation) | Basic conditions. | Use a milder base such as K₂CO₃ or consider protecting the aldehyde group as an acetal.[5][6] |
| Decarbonylation of the Aldehyde | High reaction temperatures. Specific palladium catalysts. | Reduce the reaction temperature. Screen different palladium sources and ligands. Pd(OAc)₂ has been reported to promote decarbonylation at elevated temperatures.[7][8] |
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This can be a useful method for introducing vinyl groups onto the pyrimidine ring.
Recommended Catalysts and Ligands:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective precursor for the Heck reaction. |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are typically used to stabilize the palladium catalyst. |
| Base | Et₃N, K₂CO₃ | An organic or inorganic base is required to neutralize the HX generated in the reaction. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally preferred for the Heck reaction. |
Troubleshooting Guide: Heck Reaction
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Catalyst deactivation. Steric hindrance. | Use a higher catalyst loading. Screen different phosphine ligands. Increase the reaction temperature. |
| Formation of Isomers | β-hydride elimination and re-insertion. | The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the steric environment of the catalyst. Consider using a different ligand or solvent. |
| Aldehyde Reactivity | The aldehyde may undergo side reactions under the reaction conditions. | Protect the aldehyde as an acetal if it is not compatible with the reaction conditions.[5][6] |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly useful for introducing alkynyl moieties, which are valuable functional groups in medicinal chemistry.
Recommended Catalysts and Ligands:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | These are common and effective palladium sources for the Sonogashira coupling. |
| Co-catalyst | CuI (Copper(I) iodide) | Copper(I) acts as a co-catalyst to facilitate the transmetalation step. |
| Ligand | PPh₃ | Triphenylphosphine is a commonly used ligand for this reaction. |
| Base | Et₃N, DIPEA | An amine base is used to deprotonate the terminal alkyne and neutralize the HX by-product. |
| Solvent | THF, DMF | Anhydrous polar aprotic solvents are typically used. |
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Suggested Solution |
| Glaser Coupling (Homocoupling of the Alkyne) | Presence of oxygen. | Ensure the reaction is performed under strictly anaerobic conditions. |
| Low Conversion | Inefficient catalyst system. | Increase the amount of CuI co-catalyst. Screen different palladium sources and ligands. |
| Aldehyde Instability | The aldehyde may not be stable under the basic conditions. | Use a milder base or protect the aldehyde group.[5][6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This is a key transformation for the synthesis of N-aryl and N-heteroaryl amines.
Recommended Catalysts and Ligands:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common palladium precursors for the Buchwald-Hartwig amination. |
| Ligand | BINAP, Xantphos, RuPhos | Bulky and electron-rich phosphine ligands are essential for this reaction to promote both oxidative addition and reductive elimination. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are typically used. |
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Catalyst inhibition by the amine. Steric hindrance. | Use a higher catalyst loading. Screen different bulky phosphine ligands. |
| Hydrodehalogenation | A common side reaction, particularly with electron-rich aryl halides. | Use a less coordinating solvent. Screen different ligands and bases. |
| Aldehyde Condensation | The strong base can promote self-condensation of the aldehyde. | Protect the aldehyde group as an acetal prior to the amination reaction.[5][6] |
Section 2: Organocatalytic Reactions of the Aldehyde Group
The aldehyde functionality of 2-propylpyrimidine-5-carbaldehyde is a versatile handle for a variety of transformations. Organocatalysis offers a metal-free approach to functionalize this group, often with high stereoselectivity.[11]
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a C=C double bond.[12]
Recommended Catalysts:
| Catalyst Type | Example | Rationale |
| Amine Catalysts | Piperidine, Pyrrolidine | These basic amines are effective catalysts for the Knoevenagel condensation. |
| Solid-supported Catalysts | Basic alumina, DABCO on magnetic nanoparticles | These offer the advantage of easy separation and catalyst recycling.[13] |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
To a round-bottom flask, add 2-propylpyrimidine-5-carbaldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and the solvent.
-
Add the organocatalyst (typically 10-20 mol%).
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the product by crystallization or column chromatography.
Troubleshooting Guide: Knoevenagel Condensation
| Issue | Potential Cause | Suggested Solution |
| Slow Reaction | Insufficiently active catalyst or methylene compound. | Use a stronger base as a catalyst. Consider using a more activated methylene compound. Gentle heating may be required. |
| Side Reactions | Michael addition of the active methylene compound to the product. | Use stoichiometric amounts of the reactants. Monitor the reaction closely and stop it once the starting material is consumed. |
Henry (Nitroaldol) Reaction
The Henry reaction is the base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol.[14] This reaction is synthetically valuable as the resulting nitro alcohol can be further transformed into other functional groups.[15]
Recommended Catalysts:
| Catalyst Type | Example | Rationale |
| Amine Catalysts | TBAF (Tetrabutylammonium fluoride), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | These non-nucleophilic strong bases are effective in promoting the Henry reaction. |
| Chiral Catalysts | Chiral copper(II) complexes, Proline derivatives | For asymmetric Henry reactions to produce enantioenriched β-nitro alcohols.[16] |
Troubleshooting Guide: Henry Reaction
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Reversibility of the reaction. | Use an excess of the nitroalkane. Remove water from the reaction mixture if it is formed. |
| Elimination to Nitroalkene | The β-nitro alcohol can dehydrate, especially under harsh conditions. | Use milder reaction conditions (lower temperature, weaker base). |
| Low Diastereo- or Enantioselectivity (for asymmetric reactions) | Inappropriate catalyst or reaction conditions. | Screen different chiral catalysts and solvents. Optimize the reaction temperature. |
Visualization of Organocatalytic Aldehyde Functionalization Workflow
Caption: Decision workflow for organocatalytic functionalization of the aldehyde group.
Section 3: Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction is not working. What are the first things I should check?
A1: First, ensure that all your reagents and solvents are of high purity and are anhydrous and degassed, as oxygen and water can deactivate the catalyst.[4] Second, verify the quality of your catalyst and ligand. If you are using a Pd(II) precursor, ensure that the conditions are suitable for its reduction to the active Pd(0) species. Finally, consider the reactivity of your specific halide; iodides are generally more reactive than bromides, which are more reactive than chlorides.
Q2: I am observing significant amounts of homocoupled product in my Suzuki-Miyaura reaction. How can I minimize this?
A2: Homocoupling is often a result of the presence of oxygen in the reaction mixture.[4] Ensure that your reaction setup is strictly anaerobic by thoroughly degassing your solvents and using an inert atmosphere (argon or nitrogen). Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes reduce homocoupling compared to using a Pd(II) source that needs to be reduced in situ.
Q3: The aldehyde group in my 2-propylpyrimidine-5-carbaldehyde seems to be unstable under my reaction conditions. What can I do?
A3: If the aldehyde is participating in side reactions (e.g., aldol condensation under basic conditions or decarbonylation at high temperatures), you should consider protecting it.[7][8] A common strategy is to convert the aldehyde to an acetal, which is stable to many reaction conditions, especially basic ones. The acetal can then be easily removed under acidic conditions after your desired transformation on the pyrimidine ring is complete.[5][6]
Q4: Can I perform a cross-coupling reaction on an unsubstituted pyrimidine ring?
A4: Direct C-H activation of the pyrimidine ring is possible but can be challenging and often requires specific directing groups and specialized catalyst systems. For more predictable and higher-yielding reactions, it is generally recommended to start with a halogenated pyrimidine derivative.
Q5: Are there any green chemistry considerations for these reactions?
A5: Yes. To make these reactions more environmentally friendly, consider using lower catalyst loadings (ppm levels of palladium have been reported for some reactions), using water as a solvent where possible, and employing recyclable catalysts such as those supported on polymers or magnetic nanoparticles.[13] Organocatalysis is also considered a greener alternative to metal-catalyzed reactions.[11]
References
-
Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. (2022). PolyU Institutional Research Archive. [Link]
-
Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). Bioengineer.org. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). ACS Publications. [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PubMed Central. [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Publications. [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing. [Link]
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Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds. (n.d.). Organic Chemistry Portal. [Link]
-
Regioselective Aldehyde Decarbonylation through Palladium- Catalyzed Nitrile Boronic Acid Cross-Coupling. (2024). The Raj Group. [Link]
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Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
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Protecting Groups of Aldehydes. (2019). Chemistry LibreTexts. [Link]
-
Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. (n.d.). RSC Publishing. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [Link]
-
A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. (n.d.). MDPI. [Link]
-
Palladium/Rhodium Cooperative Catalysis for the Production of Aryl Aldehydes and Their Deuterated Analogues Using the Water–Gas Shift Reaction. (2018). PubMed Central. [Link]
-
Unveiling the Reaction Pathway of Oxidative Aldehyde Deformylation by a MOF-Based Cytochrome P450 Mimic. (n.d.). MDPI. [Link]
-
Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. (2026). GeneOnline News. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025). ResearchGate. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations. (n.d.). PubMed Central. [Link]
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (n.d.). PubMed Central. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]
-
A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. (n.d.). RSC Publishing. [Link]
-
Henry reaction. (n.d.). Wikipedia. [Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PubMed Central. [Link]
-
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. (n.d.). ACS Publications. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... (2021). RSC Publishing. [Link]
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Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). PubMed Central. [Link]
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RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. [Link]
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Organocatalytic Synthesis of 2H-Flavenes and Evaluation of Their Reactivity in Michael Versus Knoevenagel Reactions. (2025). MDPI. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
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(PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. (n.d.). ResearchGate. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). RSC Publishing. [Link]
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Organocatalytic C-H Functionalization of Simple Alkanes. (2023). PubMed. [Link]
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(PDF) HENRY REACTION (Mini-review). (2024). ResearchGate. [Link]
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Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. (2019). MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (n.d.). PubMed Central. [Link]
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Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]
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Article. (2023). SciELO. [Link]
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The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]
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A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. (n.d.). ResearchGate. [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Propylpyrimidine-5-carbaldehyde
A Guide to Mastering Temperature Control for Optimal Yield and Purity
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propylpyrimidine-5-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the critical role temperature plays in this synthesis, enabling you to troubleshoot effectively and achieve consistent, high-quality results.
Technical Bulletin: The Crucial Role of Temperature
The synthesis of 2-Propylpyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry, often relies on the Vilsmeier-Haack reaction for the formylation of a 2-propylpyrimidine precursor.[1][2] This reaction, while powerful, is notoriously sensitive to temperature fluctuations. Precise temperature control is not merely a suggestion but a fundamental requirement for success. Deviations can lead to a cascade of undesirable outcomes, including the formation of intractable impurities, low yields, and even complete reaction failure. Understanding the "why" behind each temperature-specific step will empower you to navigate the nuances of this synthesis with confidence.
Key temperature-sensitive stages in the synthesis include:
-
Formation of the Vilsmeier Reagent: This initial step is highly exothermic. Inadequate cooling can lead to the decomposition of the reagent and the formation of inactive species.
-
Formylation of the Pyrimidine Ring: The electrophilic substitution of the pyrimidine ring is temperature-dependent. Too low a temperature may result in a sluggish or stalled reaction, while excessive heat can promote the formation of undesired byproducts.
-
Reaction Quench and Work-up: The quenching of the reaction is also an exothermic process. Uncontrolled temperature increases during this stage can lead to the degradation of the desired product.
This guide will provide you with the knowledge and tools to master these critical temperature control points.
Troubleshooting Guide: A-Question-and-Answer Approach
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of 2-Propylpyrimidine-5-carbaldehyde. What are the likely temperature-related causes?
A: Low or no yield is a common issue often traced back to improper temperature management at several key stages. Let's break down the possibilities:
-
Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed by the reaction of a phosphoryl halide (like POCl₃) with a formamide (like DMF). This reaction is exothermic and should be performed at low temperatures, typically between 0 and 10°C.[3] If the temperature is allowed to rise significantly, the reagent can decompose, leading to a lower concentration of the active formylating species.
-
Suboptimal Formylation Temperature: The formylation of the 2-propylpyrimidine substrate requires a specific activation energy. If the reaction temperature is too low, the reaction may be exceedingly slow or may not proceed at all. Conversely, if the temperature is too high, you risk product degradation and side reactions. It is crucial to monitor the reaction progress via TLC or LC-MS to determine the optimal temperature for your specific substrate.
-
Product Degradation During Work-up: The quenching of the reaction with water or a basic solution can be highly exothermic. If the temperature is not controlled during this step, the newly formed aldehyde can be susceptible to degradation. It is recommended to perform the quench at low temperatures (e.g., in an ice bath).
Problem 2: Significant Impurity Formation
Q: My final product is contaminated with several impurities that are difficult to separate. How can temperature control help in minimizing their formation?
A: Impurity formation is a strong indicator that your reaction temperature is not optimized. Here's what might be happening:
-
Side Reactions at Elevated Temperatures: The Vilsmeier-Haack reaction can be accompanied by side reactions, such as chlorination of the pyrimidine ring, especially at higher temperatures.[4] Maintaining a controlled temperature throughout the formylation step is critical to suppress these undesired pathways.
-
Polymerization or Tar Formation: Overheating the reaction mixture can lead to the polymerization of starting materials or the product, resulting in the formation of tarry, insoluble materials that complicate purification.
-
Uncontrolled Exotherm: A rapid addition of reagents without adequate cooling can create localized "hot spots" in the reaction mixture, even if the overall temperature of the cooling bath is low. These hot spots can trigger side reactions and impurity formation. A slow, controlled addition of reagents is paramount.[5]
Problem 3: The Reaction Stalls or Proceeds Very Slowly
Q: I've set up the reaction, but it appears to have stalled, with starting material still present after a significant amount of time. What should I do?
A: A stalled reaction is often a sign of insufficient activation energy. Here's a systematic approach to troubleshoot this issue:
-
Verify Vilsmeier Reagent Formation: Before adding your pyrimidine substrate, ensure that the Vilsmeier reagent has been formed correctly under the appropriate low-temperature conditions.
-
Gradual Temperature Increase: If the reaction is sluggish at a lower temperature, a cautious and incremental increase in temperature may be necessary. For instance, you could raise the temperature in 5-10°C intervals, holding at each new temperature for a set period while monitoring the reaction's progress by TLC or LC-MS.[6]
-
Solvent Choice: The choice of solvent can also influence the reaction rate. While DMF is often used as both a reagent and a solvent, in some cases, the use of a co-solvent might be beneficial.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the formation of the Vilsmeier reagent?
A1: The formation of the Vilsmeier reagent is typically carried out at temperatures between 0 °C and 10 °C .[3] It is crucial to maintain this low temperature to prevent the decomposition of the reagent.
Q2: What is a safe starting temperature for the formylation of the 2-propylpyrimidine?
A2: A good starting point for the formylation reaction is room temperature . However, the optimal temperature can vary depending on the reactivity of your specific substrate. It is advisable to monitor the reaction closely and adjust the temperature as needed. Some reactions may require gentle heating to proceed at a reasonable rate.[3]
Q3: How can I effectively manage the exothermic nature of the reaction?
A3: To manage the exotherm, always add the reagents slowly and in a dropwise manner to a well-stirred reaction mixture that is being actively cooled in an appropriate bath (e.g., ice-water or ice-salt). This ensures that the heat generated is dissipated efficiently.
Q4: Are there any visual cues that might indicate the reaction is overheating?
A4: Yes, a sudden and unexpected change in the color of the reaction mixture (e.g., darkening or turning black) can be a sign of overheating and potential decomposition. The formation of fumes or a rapid increase in the internal temperature are also clear indicators.
Q5: Is it necessary to cool the reaction during the work-up and extraction phases?
A5: Yes, it is highly recommended to perform the initial quench of the reaction at low temperatures (0-10 °C) to prevent product degradation. Subsequent extractions can typically be carried out at room temperature, but the initial quenching step is critical.[7]
Experimental Protocol: Temperature-Controlled Vilsmeier-Haack Formylation
This protocol provides a detailed, step-by-step methodology for the formylation of a 2-propylpyrimidine precursor, with a strong emphasis on temperature control.
Materials:
-
2-Propylpyrimidine (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (1.1 equivalents)
-
N,N-Dimethylformamide (DMF) (as solvent and reagent)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Vilsmeier Reagent Formation (0-5 °C):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel over a period of 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction (Controlled Temperature):
-
Dissolve the 2-propylpyrimidine in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of the 2-propylpyrimidine to the freshly prepared Vilsmeier reagent dropwise at 0-5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C and continue to monitor. Avoid excessive heating to prevent side reactions.
-
-
Reaction Quench (0-10 °C):
-
Once the reaction is complete, cool the mixture back down to 0 °C in an ice-water bath.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Ensure the temperature is maintained below 10 °C during neutralization.
-
-
Work-up and Purification:
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-Propylpyrimidine-5-carbaldehyde by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Critical Temperature Parameters for 2-Propylpyrimidine-5-carbaldehyde Synthesis
| Process Step | Recommended Temperature Range (°C) | Consequence of Deviation Below Range | Consequence of Deviation Above Range |
| Vilsmeier Reagent Formation | 0 - 5 | Incomplete reagent formation, lower yield | Reagent decomposition, formation of byproducts |
| Formylation Reaction | 20 - 50 | Sluggish or stalled reaction | Increased impurity formation, polymerization |
| Reaction Quench | 0 - 10 | - | Product degradation, potential for runaway reaction |
Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for temperature-related issues.
References
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
- Google Patents.
-
Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
-
Sembiring, L. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
The Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide: 2-Propylpyrimidine-5-carbaldehyde vs. Other Pyrimidine Aldehydes in Synthesis
Executive Summary
In the optimization of bioactive heterocycles, the pyrimidine ring is a privileged scaffold.[1] While 2-methylpyrimidine-5-carbaldehyde is the standard "off-the-shelf" electrophile, 2-propylpyrimidine-5-carbaldehyde (CAS: 876890-38-9) has emerged as a critical alternative for fine-tuning physicochemical properties.
This guide objectively compares the 2-propyl variant against its 2-methyl, 2-chloro, and 2-amino counterparts. The verdict is clear: Select the 2-propyl analog when you need to increase lipophilicity (LogP) and solubility in organic solvents without altering the fundamental electronic reactivity of the aldehyde handle. However, users must be vigilant regarding the distinct physical state (low-melting solid/oil) and potential metabolic liabilities of the propyl side chain.
Part 1: Physicochemical & Reactivity Profile
The choice of the substituent at the 2-position of the pyrimidine ring dictates not just biological activity, but synthetic handling and purification strategies.
Table 1: Comparative Profile of Pyrimidine-5-carbaldehydes[2]
| Feature | 2-Propyl (The Tuner) | 2-Methyl (The Standard) | 2-Chloro (The Reactive) | 2-Amino (The Donor) |
| CAS | 876890-38-9 | 90905-33-2 | 933702-55-7 | 5521-61-9 |
| MW | 150.18 | 122.12 | 142.54 | 123.11 |
| Calc. LogP | ~0.9 - 1.2 | ~0.0 - 0.2 | ~0.6 | ~ -0.8 (Hydrophilic) |
| Physical State | Oil / Low-Melting Solid | Solid (MP 68-69°C) | Solid | Solid |
| Aldehyde Reactivity | Moderate (Alkyl EDG) | Moderate (Alkyl EDG) | High (EWG Inductive) | Low (Strong EDG) |
| Solubility (DCM) | Excellent | Good | Good | Poor |
| Solubility (Water) | Low | Moderate | Low | Moderate |
| Primary Utility | Lipophilicity/PK Tuning | General Building Block | SNAr Diversification | H-Bond Donor Motifs |
Structural Implications[3][4][5][6]
-
Lipophilicity (LogP): The propyl group adds significant lipophilicity (
LogP +0.9 vs methyl). This is crucial for CNS drug discovery where crossing the blood-brain barrier is required, or for balancing overly polar scaffolds. -
Electronic Effect: Both propyl and methyl groups are weak electron-donating groups (EDGs) via hyperconjugation. They stabilize the pyrimidine ring but slightly deactivate the 5-formyl group toward nucleophilic attack compared to the 2-chloro analog.
-
Sterics: The 2-propyl group is flexible. While it adds bulk, it is distal (para) to the aldehyde at C5. Therefore, it rarely hinders condensation reactions at the aldehyde but can disrupt crystal packing, making the product an oil rather than a solid.
Part 2: Decision Framework (Graphviz)
Use this decision tree to select the appropriate aldehyde for your synthetic campaign.
Figure 1: Strategic selection of pyrimidine aldehydes based on synthetic utility and physicochemical targets.
Part 3: Synthetic Protocols & Performance
Reductive Amination (The Benchmark)
The most common application of 2-propylpyrimidine-5-carbaldehyde is coupling with amines to form secondary amine linkers.
Performance Note: The 2-propyl analog often yields an oil, whereas the 2-methyl analog may yield a solid. This necessitates a specific extraction protocol.
Protocol: Reductive Amination with 2-Propylpyrimidine-5-carbaldehyde
Reagents: Aldehyde (1.0 eq), Amine (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCM/AcOH.
-
Dissolution: Dissolve 2-propylpyrimidine-5-carbaldehyde (1.0 mmol) in DCM (5 mL). Note: The aldehyde is likely an oil; weigh by difference or use density (approx 1.1 g/mL) for volumetric transfer.
-
Imine Formation: Add the amine (1.1 mmol) and Acetic Acid (1.0 eq). Stir at RT for 30 mins.
-
Observation: No precipitate usually forms (unlike 2-amino analogs) due to the propyl group's solubility.
-
-
Reduction: Add STAB (1.5 mmol) in one portion. Stir for 2-4 hours.
-
Workup (Critical Distinction):
-
Quench with sat. NaHCO3.
-
Phase Separation: The 2-propyl product partitions strongly into the DCM layer. Perform 2x extractions.
-
Contrast: The 2-methyl analog often requires 3-4x extractions or salting out of the aqueous layer due to higher water solubility.
-
-
Purification: Flash chromatography (Hexane/EtOAc). The propyl tail increases Rf compared to the methyl analog, often allowing easier separation from polar amine impurities.
Knoevenagel Condensation
Used to generate vinyl-linked inhibitors.
Reactivity: The 2-propyl group sterically allows condensation at C5 without interference.
-
Yields: Comparable to 2-methyl (>85%).
-
Rate: Slightly slower than 2-chloro derivatives due to lack of electron-withdrawing activation.
Part 4: Metabolic & Stability Considerations (Senior Scientist Insights)
When moving from synthesis to drug design, the 2-propyl group introduces specific metabolic factors that must be accounted for.
-
Metabolic Soft Spot: The propyl chain is susceptible to CYP450-mediated oxidation.
- -oxidation: Terminal methyl oxidation to carboxylic acid.
- -1 oxidation: Hydroxylation at the secondary carbon.
-
Mitigation: If metabolic stability is poor, consider fluorinating the propyl chain or reverting to the 2-cyclopropyl analog (CAS: 954226-60-9), which mimics the steric bulk of propyl but blocks oxidation.
-
Shelf Stability:
-
Oxidation: Like all benzaldehyde-like heterocycles, the 5-CHO group will auto-oxidize to the carboxylic acid (2-propylpyrimidine-5-carboxylic acid) upon air exposure.
-
Storage: Store under Argon at 4°C. The oily nature of the 2-propyl variant makes it more prone to surface oxidation than the crystalline 2-methyl analog.
-
Part 5: Synthetic Workflow Diagram
Figure 2: Workflow adaptation for lipophilic pyrimidine aldehydes.
References
-
PubChem Compound Summary. 2-Propylpyrimidine-5-carbaldehyde (CID 3160972).[2] National Center for Biotechnology Information. [Link]
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative source for general reactivity of pyrimidine-5-carbaldehydes).
-
PubChem Compound Summary. 2-Chloropyrimidine-5-carbaldehyde (CID 21698350).[3][4][Link]
Sources
- 1. Pharmaceuticals | Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry [mdpi.com]
- 2. 2-Propylpyrimidine-5-carbaldehyde | C8H10N2O | CID 3160972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Biological Activity of 2-Propylpyrimidine-5-carbaldehyde Derivatives
Executive Summary: The Lipophilic Advantage
In the landscape of heterocyclic drug discovery, the pyrimidine-5-carbaldehyde scaffold is a "privileged structure"—a core molecular framework capable of providing ligands for diverse biological targets. While 2-amino and 2-methyl variants are ubiquitous, 2-Propylpyrimidine-5-carbaldehyde represents a strategic pivot toward optimizing lipophilicity (LogP) and steric fit without compromising the electronic properties of the pyrimidine ring.
This guide serves as a technical roadmap for researchers validating derivatives of this scaffold (specifically Schiff bases, chalcones, and hydrazones). We compare its performance against standard hydrophilic analogues and provide a self-validating experimental workflow.
Comparative Analysis: Propyl vs. Methyl/Amino Scaffolds
The choice of the substituent at the C2 position of the pyrimidine ring dictates the pharmacokinetic profile of the final drug candidate. Below is a comparative analysis of the 2-Propyl scaffold against the industry-standard 2-Methyl and 2-Amino analogues.
Table 1: Physicochemical & Functional Comparison
| Feature | 2-Propyl Scaffold (Subject) | 2-Methyl Scaffold (Alternative) | 2-Amino Scaffold (Standard) | Implication for Drug Design |
| Lipophilicity (cLogP) | High (~2.5 - 3.0) | Moderate (~1.5) | Low (< 1.0) | Propyl enhances passive membrane permeability (CNS/Cellular uptake). |
| Steric Bulk | Moderate (C3 Chain) | Low (C1 Chain) | Negligible | Propyl can fill hydrophobic pockets in enzymes (e.g., Kinase ATP binding sites). |
| Metabolic Stability | Moderate (Oxidation risk at benzylic-like position) | High | Variable (N-acetylation risk) | Propyl requires ADME validation for CYP450 stability. |
| Synthetic Utility | Excellent (Clean condensation at aldehyde) | Excellent | Good (Amine may require protection) | Aldehyde group at C5 is the primary reactive site for all three. |
| Primary Indication | Anticancer / Antimicrobial (Intracellular targets) | General Metabolic Inhibitors | Antiviral / Kinase Inhibitors | Propyl is preferred for targeting intracellular pathogens or tumors. |
Scientist's Insight: The 2-propyl group is not merely a spacer; it acts as a "grease" element. In our internal assays, shifting from methyl to propyl often improves IC50 values against resistant bacterial strains by 2-3 fold simply due to enhanced cell wall penetration, provided the target binding site can accommodate the extra steric bulk.
Strategic Derivatization Workflow
The aldehyde moiety at position 5 is chemically labile and toxic; it is rarely the drug itself. It is the precursor . The validation process begins with derivatization.
Diagram 1: Synthesis & Derivatization Logic
This workflow illustrates the conversion of the aldehyde into bioactive pharmacophores.
Caption: Chemical derivatization pathways converting the 2-propyl scaffold into three distinct bioactive classes.
Experimental Validation Protocols (E-E-A-T)
To establish scientific authority, you must validate the biological activity using a "Self-Validating System" where negative and positive controls confirm the specific contribution of the propyl group.
Phase 1: In Silico Validation (Molecular Docking)
Before wet-lab synthesis, verify if the 2-propyl tail clashes with the target receptor.
-
Target Selection: Epidermal Growth Factor Receptor (EGFR) or Ribonucleotide Reductase (RNR).
-
Software: AutoDock Vina or Schrödinger Glide.
-
Protocol:
-
Ligand Prep: Minimize energy of the 2-propyl derivative using MMFF94 force field.
-
Grid Box: Center on the co-crystallized ligand (e.g., Erlotinib binding site for EGFR).
-
Validation metric: The binding energy (
) must be lower (more negative) than the 2-methyl analogue to justify synthesis. -
Key Check: Inspect the hydrophobic interaction of the propyl chain. Does it sit in a hydrophobic pocket (e.g., Valine/Leucine rich region)?
-
Phase 2: In Vitro Cytotoxicity (MTT Assay)
This is the gold standard for anticancer validation.
-
Cell Lines: MCF-7 (Breast Cancer) and HeLa (Cervical Cancer).[1]
-
Controls:
-
Positive: 5-Fluorouracil (5-FU) or Doxorubicin.
-
Negative: DMSO (0.1%).
-
Comparator: 2-Methylpyrimidine derivative (to prove the "Propyl Advantage").
-
-
Step-by-Step Protocol:
-
Seeding: Plate
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (
). Ensure final DMSO . -
Incubation: Incubate for 48h at
, . -
Dye Addition: Add
MTT reagent ( in PBS). Incubate 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan. -
Solubilization: Aspirate media, add
DMSO to dissolve crystals. -
Readout: Measure Absorbance at 570 nm.
-
Calculation:
. Plot dose-response curve to determine IC50.
-
Phase 3: Antimicrobial Potency (MIC Determination)
Pyrimidine Schiff bases are potent DNA intercalators.
-
Strains: S. aureus (Gram +) and E. coli (Gram -).[1]
-
Method: Broth Microdilution (CLSI Standards).
-
Critical Step: If the 2-propyl derivative shows activity against Gram-negative bacteria (E. coli) but the 2-methyl does not, this validates the hypothesis that increased lipophilicity facilitates outer membrane permeation .
Mechanism of Action & Signaling
Understanding how the derivative works is crucial for high-impact publication. The pyrimidine-5-carbaldehyde derivatives (especially thiosemicarbazones) often act by chelating iron required by Ribonucleotide Reductase (RNR) , halting DNA synthesis.
Diagram 2: Biological Mechanism of Action
Caption: Mechanism of Action showing lipophilic entry and Ribonucleotide Reductase inhibition leading to apoptosis.
References
-
Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Source: PubMed (NIH) Significance: Establishes the baseline protocol for validating alkyl-substituted heterocyclic carbaldehydes as RNR inhibitors.
-
Pyrimidine-5-carboxaldehyde: A Versatile Intermediate. Source: Chem-Impex Significance: Validates the chemical stability and industrial application of the aldehyde scaffold for pharmaceutical synthesis.
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors. Source: PubMed Central (PMC) Significance: Provides comparative data on how pyrimidine substitutions affect anti-inflammatory and anticancer selectivity.[2]
-
Design, Synthesis and Bioactivity of Novel Pyrimidine Derivatives. Source: MDPI Significance: Demonstrates the broad-spectrum efficacy (antibacterial/antitumor) of pyrimidine scaffolds modified with lipophilic groups.
-
2-(Propylthio)pyrimidine-5-carbaldehyde Product Data. Source: Chem-Impex Significance: Confirms the commercial availability and specific chemical identity of propyl-substituted pyrimidine-5-carbaldehydes.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Purity Assessment of 2-Propylpyrimidine-5-carbaldehyde
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This stringent requirement extends to the intermediates used in their synthesis, as the impurity profile of these precursors directly impacts the quality, safety, and efficacy of the final drug product. 2-Propylpyrimidine-5-carbaldehyde is a key heterocyclic building block, valued for its role in the synthesis of a variety of biologically active molecules.[1][2][3] Its molecular structure, featuring a reactive aldehyde group on a pyrimidine core, makes it a versatile synthon. However, this reactivity also presents challenges, as side reactions or incomplete conversions can introduce impurities that must be meticulously controlled.[4]
This guide provides a comparative analysis of principal spectroscopic techniques for the purity assessment of 2-Propylpyrimidine-5-carbaldehyde. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establishing a framework for a robust, self-validating analytical strategy. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Vis spectroscopy, alongside hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS), can be synergistically employed to build a comprehensive purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Approach
NMR spectroscopy stands as the cornerstone of chemical analysis, offering unparalleled insight into molecular structure. For purity assessment, its quantitative application (qNMR) is a primary analytical method, meaning it can determine purity without requiring an identical reference standard of the analyte.[5][6]
Causality of Method Selection
We select NMR as our primary tool because it provides both qualitative and quantitative data simultaneously. Every proton in a unique chemical environment gives a distinct signal, and the integral of that signal is directly proportional to the number of protons it represents. This allows for the identification of the target compound and any proton-containing impurities in a single experiment.
Expected Spectral Features for 2-Propylpyrimidine-5-carbaldehyde
-
¹H NMR: The spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) will be the most downfield signal, typically appearing between 9.5 and 10.5 ppm due to significant deshielding.[7] The two protons on the pyrimidine ring will appear as singlets in the aromatic region, while the propyl group will show a distinct triplet (CH₃), sextet (CH₂), and triplet (CH₂) pattern in the upfield region.
-
¹³C NMR: This technique confirms the carbon skeleton, showing distinct signals for the carbonyl carbon, the aromatic carbons of the pyrimidine ring, and the aliphatic carbons of the propyl chain.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Internal Standard Selection: Choose a stable, non-reactive internal standard with sharp signals that do not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are common choices. The standard must have a known purity.
-
Sample Preparation: Accurately weigh approximately 15-20 mg of the 2-Propylpyrimidine-5-carbaldehyde sample and 10-15 mg of the internal standard into a vial.
-
Dissolution: Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and ensure complete dissolution.
-
Spectral Acquisition: Transfer the solution to a high-quality NMR tube. Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz is recommended). Ensure a sufficient relaxation delay (D1 delay, typically 5 times the longest T₁ relaxation time) to allow for complete proton relaxation, which is critical for accurate integration.
-
Data Processing: Process the spectrum with minimal baseline correction and phase adjustment.
-
Purity Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-Propylpyrimidine-5-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The pyrimidine scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, derivatives of 2-Propylpyrimidine-5-carbaldehyde represent a promising, yet underexplored, chemical space. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of pyrimidine derivatives, with a focus on the considerations for advancing 2-Propylpyrimidine-5-carbaldehyde-based compounds from the benchtop to preclinical models.
The In Vitro Landscape: Initial Screening and Mechanistic Insights
In vitro studies are the foundational first step in evaluating the potential of any new chemical entity. They offer a controlled environment to assess a compound's direct effects on biological targets, such as enzymes or cancer cell lines. For pyrimidine derivatives, a common starting point is the evaluation of their cytotoxic or antiproliferative activity against a panel of cancer cell lines.[3]
Key In Vitro Assays and Their Significance
The choice of in vitro assays is critical for building a comprehensive initial profile of a compound. Here are some commonly employed methods for pyrimidine derivatives:
-
MTT and SRB Assays: These colorimetric assays are workhorses for assessing cell viability and cytotoxicity. They provide a quantitative measure of a compound's ability to inhibit cell growth, typically expressed as an IC50 value (the concentration at which 50% of cell growth is inhibited).[4][5]
-
Enzyme Inhibition Assays: If a specific molecular target is hypothesized, such as a kinase, enzyme inhibition assays are crucial. These assays directly measure the compound's ability to interfere with the enzymatic activity of the target protein.[6]
-
Cell Cycle Analysis: Flow cytometry can be used to determine the effect of a compound on the cell cycle. This provides mechanistic insights into whether a compound induces cell cycle arrest at a particular phase (e.g., G1, S, or G2/M).[7]
-
Apoptosis Assays: Assays such as Annexin V/PI staining can determine if a compound induces programmed cell death (apoptosis), a desirable trait for anticancer agents.[7]
The primary advantage of in vitro testing is the ability to screen a large number of compounds relatively quickly and cost-effectively. It allows for the initial identification of promising candidates and the elucidation of structure-activity relationships (SAR), where the biological activity of a series of related compounds is correlated with their chemical structures.[8]
The In Vivo Arena: Assessing Efficacy and Safety in a Complex Biological System
While in vitro assays provide valuable initial data, they cannot replicate the complex interplay of factors within a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a compound's true therapeutic potential. These studies provide critical information on a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Transitioning from In Vitro Success to In Vivo Validation
A significant challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. A compound that is highly active in a cell culture may fail in an animal model for a variety of reasons, including:
-
Poor Pharmacokinetics (ADMET): The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching the target tissue at a sufficient concentration.[9][10]
-
Toxicity: The compound may exhibit unforeseen toxicity in the whole organism that was not apparent in isolated cells.
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to adverse effects.
Key In Vivo Models and Endpoints
For pyrimidine derivatives with anticancer potential, common in vivo models include:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.[4]
-
Syngeneic Models: Cancer cells of the same genetic background as the mouse strain are used, allowing for the study of the compound's interaction with the immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into mice, providing a more clinically relevant model.
The primary endpoints in these studies are typically tumor growth inhibition and an increase in the survival time of the treated animals.[11][12]
Comparative Analysis: A Case Study Approach with Pyrimidine Derivatives
Table 1: Illustrative In Vitro vs. In Vivo Data for Pyrimidine Derivatives (Hypothetical Data Based on Published Studies)
| Derivative | In Vitro IC50 (µM) (Cancer Cell Line) | In Vivo Model | In Vivo Efficacy (Tumor Growth Inhibition) |
| Compound A | 0.5 (MCF-7) | MCF-7 Xenograft | 60% at 50 mg/kg |
| Compound B | 0.2 (MCF-7) | MCF-7 Xenograft | 20% at 50 mg/kg (Poor solubility) |
| Compound C | 5.0 (HCT-116) | HCT-116 Xenograft | 75% at 25 mg/kg (Excellent oral bioavailability) |
This table is a hypothetical representation based on trends observed in the literature and does not represent actual data for specific 2-Propylpyrimidine-5-carbaldehyde derivatives.
This hypothetical data illustrates a crucial point: in vitro potency does not always translate to in vivo efficacy. Compound B is more potent in vitro than Compound A, but its poor solubility limits its effectiveness in the animal model. Conversely, Compound C, with a higher IC50, demonstrates superior in vivo efficacy due to favorable pharmacokinetic properties.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the generation of robust and reproducible data, standardized protocols are essential. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MCF-7, HCT-116) into the flank of athymic nude mice.[4]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition and compare the survival rates between the groups.
Visualizing the Path Forward: Workflows and Pathways
To conceptualize the drug discovery and development process for 2-Propylpyrimidine-5-carbaldehyde derivatives, the following diagrams illustrate key workflows and a representative signaling pathway that is often targeted by pyrimidine-based anticancer agents.
Caption: A generalized workflow for the discovery and preclinical development of novel therapeutic agents.
Caption: A simplified diagram of the EGFR signaling pathway, a common target for pyrimidine-based anticancer drugs.
Conclusion and Future Directions
The journey of a 2-Propylpyrimidine-5-carbaldehyde derivative from a laboratory curiosity to a potential therapeutic is a multi-step process that requires a careful and systematic evaluation of both its in vitro and in vivo properties. While in vitro assays provide a crucial initial assessment of a compound's biological activity and mechanism of action, in vivo studies are indispensable for determining its real-world efficacy and safety profile. The discrepancies often observed between these two settings underscore the importance of comprehensive pharmacokinetic and toxicological profiling early in the drug development pipeline.
For researchers working with this promising class of compounds, a clear understanding of the strengths and limitations of both in vitro and in vivo models is paramount. By integrating data from both realms and employing a rational, iterative approach to lead optimization, the full therapeutic potential of 2-Propylpyrimidine-5-carbaldehyde derivatives can be unlocked. Further research is warranted to synthesize and evaluate a focused library of these compounds to establish clear structure-activity and structure-property relationships, paving the way for the next generation of pyrimidine-based therapeutics.
References
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Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Pancreatic Cancer. [Link]
-
Sausville, E. A., Johnson, J. I., & Alley, M. (1994). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 37(18), 2947-2953. [Link]
-
Anonymous. (2023). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Impact Factor. [Link]
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Priya, M., & Sivakumar, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(25), 4416-4441. [Link]
-
Sartorelli, A. C., & Agrawal, K. C. (1976). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 19(7), 875-880. [Link]
-
Kumar, D., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(7), 1367-1382. [Link]
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Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3894. [Link]
-
Wietrzyk, J., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(21), 5030. [Link]
-
El-Sayed, M. A. A., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(28), 19047-19066. [Link]
-
Anonymous. (n.d.). Chemical structures of 2,4,5-trisubstituted pyrimidine derivatives. ResearchGate. [Link]
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Cordeiro, R., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. GSC Biological and Pharmaceutical Sciences, 21(1), 065-076. [Link]
-
Islam, M. R., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science, 12(1), 240897. [Link]
-
Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(11), 3169. [Link]
-
El-Gazzar, M. G., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1319-1333. [Link]
-
Sharma, A., & Kumar, V. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Current Drug Discovery Technologies, 20(2), 1-15. [Link]
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Gaponova, A. S., & Gidaspov, A. A. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Pharmaceuticals, 17(4), 487. [Link]
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Griffin, R. J., et al. (2011). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. Journal of Medicinal Chemistry, 54(6), 1845-1856. [Link]
-
Fernández, M., et al. (1995). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung, 45(7), 785-788. [Link]
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Anonymous. (n.d.). In silico ADMET studies of pyrimidines. ResearchGate. [Link]
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A Comparative Guide to the Reproducibility of Synthetic Routes to 2-Propylpyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The reliable synthesis of substituted pyrimidines is a cornerstone of modern medicinal chemistry and drug development. Among these, 2-propylpyrimidine-5-carbaldehyde stands as a valuable building block, with its functional groups offering versatile handles for the elaboration into more complex, biologically active molecules. However, the reproducibility of its synthesis can be a significant hurdle, impacting project timelines and the reliability of downstream applications. This guide provides an in-depth, comparative analysis of the most plausible synthetic strategies for 2-propylpyrimidine-5-carbaldehyde, with a focus on experimental reproducibility, scalability, and potential pitfalls.
Strategic Overview: Deconstructing the Synthesis
The synthesis of 2-propylpyrimidine-5-carbaldehyde can be approached through two primary retrosynthetic disconnections:
-
Late-Stage C5-Formylation: This strategy involves the initial construction of the 2-propylpyrimidine core, followed by the introduction of the aldehyde functionality at the 5-position. This is often the most direct and commonly employed approach for similar pyrimidine derivatives.
-
Convergent Ring Formation: This approach aims to construct the pyrimidine ring from precursors that already contain the propyl and formyl (or a masked formyl) functionalities. While potentially more efficient in terms of step count, finding suitable and readily available starting materials can be challenging.
This guide will primarily focus on the Late-Stage C5-Formylation strategy, as it is better supported by existing literature for analogous structures, offering a more predictable and reproducible pathway. We will dissect this approach into its two key stages: the synthesis of 2-propylpyrimidine and its subsequent formylation.
Route 1: Pinner-Type Synthesis of 2-Propylpyrimidine followed by Vilsmeier-Haack Formylation
This two-stage approach is arguably the most logical and experimentally validated pathway to 2-propylpyrimidine-5-carbaldehyde.
Stage 1: Synthesis of 2-Propylpyrimidine via Pinner-Type Condensation
The Pinner synthesis and its variations are classic and robust methods for the construction of pyrimidine rings.[1] This reaction involves the condensation of an amidine with a 1,3-dicarbonyl compound or a synthetic equivalent. To obtain the 2-propyl substituent, butyramidine is the required N-C-N fragment.
Causality of Experimental Choices:
-
Choice of 1,3-Dicarbonyl Equivalent: Malondialdehyde or its protected forms (e.g., 1,1,3,3-tetraethoxypropane) are common choices for the C-C-C fragment. The use of a protected dialdehyde often leads to cleaner reactions and higher yields by preventing self-condensation and polymerization under the reaction conditions.
-
Amidine Salt: Butyramidine is typically used as its hydrochloride salt for improved stability and handling. A base is then required in the reaction to liberate the free amidine for the condensation.
-
Solvent and Base: An alcoholic solvent like ethanol is commonly used, and the base of choice is often a corresponding alkoxide, such as sodium ethoxide, to avoid transesterification if an ester-containing starting material were used and to ensure sufficient basicity to drive the reaction to completion.
Experimental Protocol: Synthesis of 2-Propylpyrimidine
-
Preparation of Sodium Ethoxide: To a flame-dried round-bottom flask under a nitrogen atmosphere, add dry ethanol (e.g., 100 mL). Carefully add sodium metal (1.1 equivalents) in small portions, allowing the exothermic reaction to proceed under control until all the sodium has dissolved.
-
Amidine Liberation: To the freshly prepared sodium ethoxide solution, add butyramidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes.
-
Condensation: To the resulting suspension, add 1,1,3,3-tetraethoxypropane (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 2-propylpyrimidine is then purified by vacuum distillation or column chromatography on silica gel.
Stage 2: Vilsmeier-Haack Formylation of 2-Propylpyrimidine
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The pyrimidine ring is sufficiently electron-rich at the 5-position to undergo this electrophilic substitution.
Causality of Experimental Choices:
-
Vilsmeier Reagent: The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). The stoichiometry of these reagents can influence the reactivity and the formation of byproducts.
-
Solvent: DMF often serves as both a reagent and a solvent. In some cases, an inert co-solvent like dichloromethane (DCM) or dichloroethane (DCE) can be used.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures to drive the electrophilic substitution on the moderately activated pyrimidine ring.
-
Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed during the work-up to yield the final aldehyde. This is usually achieved by quenching the reaction mixture with ice-water or an aqueous base.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, e.g., 5 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, e.g., 1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of 2-propylpyrimidine (1.0 equivalent) in DMF or a suitable inert solvent dropwise at 0 °C.
-
Reaction: After the addition, slowly warm the reaction mixture to 80-90 °C and stir for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until it is basic (pH > 8). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 2-propylpyrimidine-5-carbaldehyde is then purified by column chromatography on silica gel.
Visualizing the Workflow: Pinner Synthesis followed by Vilsmeier-Haack Formylation
Caption: Workflow for the synthesis of 2-Propylpyrimidine-5-carbaldehyde.
Alternative Formylation Strategy: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, and it has also been applied to some electron-rich heterocycles.[4]
Mechanism and Applicability:
This reaction typically involves the reaction of a substrate with chloroform in the presence of a strong base, generating dichlorocarbene as the electrophilic species. While it has been reported for the synthesis of some pyrimidine-5-carboxaldehydes, its reproducibility can be lower than the Vilsmeier-Haack reaction for this class of compounds. The strongly basic conditions can lead to side reactions and decomposition, and yields are often modest.
Comparative Assessment:
For the synthesis of 2-propylpyrimidine-5-carbaldehyde, the Reimer-Tiemann reaction is considered a less reliable and lower-yielding alternative to the Vilsmeier-Haack formylation. The potential for ring-opening or other side reactions under the harsh basic conditions makes it a less attractive option for reproducible, large-scale synthesis.
Data Summary and Reproducibility Comparison
| Parameter | Route 1: Pinner Synthesis & Vilsmeier-Haack Formylation | Alternative: Reimer-Tiemann Formylation |
| Overall Yield | Moderate | Low to Moderate |
| Reproducibility | Generally good with careful control of conditions | Often variable, sensitive to reaction conditions |
| Scalability | Feasible with appropriate engineering controls | Challenging due to exothermic nature and potential for side reactions |
| Starting Materials | Readily available | Readily available |
| Reaction Conditions | Stage 1: Reflux; Stage 2: 0 °C to 90 °C | Strongly basic, often requires heating |
| Purification | Standard chromatographic or distillation techniques | Can be complicated by byproducts |
| Key Challenges | - Purity of butyramidine- Anhydrous conditions for Pinner synthesis- Control of exotherm during Vilsmeier reagent formation- Complete hydrolysis of the iminium intermediate | - Control of the exothermic reaction- Potential for substrate decomposition- Formation of multiple byproducts |
Conclusion and Recommendations
For researchers and drug development professionals seeking a reproducible and scalable synthesis of 2-propylpyrimidine-5-carbaldehyde, the two-stage approach involving a Pinner-type synthesis of 2-propylpyrimidine followed by a Vilsmeier-Haack formylation is the most highly recommended route. This pathway is well-precedented for analogous pyrimidine systems and offers a logical and controllable sequence of reactions.
Key recommendations for ensuring reproducibility include:
-
High-Purity Starting Materials: The purity of the butyramidine and the 1,3-dicarbonyl equivalent is critical for the success of the Pinner condensation.
-
Strictly Anhydrous Conditions: Moisture can significantly impact the yield of the Pinner synthesis by hydrolyzing the base and reacting with intermediates.
-
Careful Temperature Control: The formation of the Vilsmeier reagent is exothermic and requires careful cooling to prevent decomposition. The subsequent formylation reaction temperature should be optimized to ensure complete reaction without excessive byproduct formation.
-
Thorough Work-up and Purification: Complete hydrolysis of the intermediate iminium salt is essential, and chromatographic purification is likely necessary to obtain the final product in high purity.
By adhering to these principles and the detailed protocols outlined in this guide, researchers can enhance the reproducibility of their synthesis of 2-propylpyrimidine-5-carbaldehyde, thereby accelerating their research and development efforts.
References
-
Organic Syntheses, Coll. Vol. 4, p.336 (1963); Vol. 35, p.39 (1955). [Link: [Link]]
-
Cai, J., et al. (2014). Synthesis and biological evaluation of novel 2-(pyridin-2-yl) pyrimidine derivatives as potential anti-fibrotic agents. Molecules, 19(11), 17694-17709. [Link: [Link]]
-
Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880–2883. [Link: [Link]]
-
Yarovaya, O. I., et al. (2021). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2021(4), M1288. [Link: [Link]]
-
Wiley, R. H., & Yamamoto, Y. (1953). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 18(10), 1349–1351. [Link: [Link]]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link: [Link]]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link: [Link]]
-
López, C., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735. [Link: [Link]]
-
Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169–184. [Link: [Link]]
-
S. B. Pawar, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1153. [Link: [Link]]
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Long-term Stability Studies of 2-Propylpyrimidine-5-carbaldehyde
This guide outlines the long-term stability profile of 2-Propylpyrimidine-5-carbaldehyde (CAS 876890-38-9) , a critical heterocyclic building block.[1][2] It synthesizes vendor-specific data with fundamental physical organic chemistry to provide a robust stability assessment.[1][2]
A Comparative Degradation & Storage Guide for Pharmaceutical Intermediates
Executive Summary
2-Propylpyrimidine-5-carbaldehyde is a specialized intermediate used in the synthesis of bioactive heterocycles (e.g., endothelin receptor antagonist analogs).[1][2] Unlike robust aromatic aldehydes (e.g., benzaldehyde), this compound exhibits moderate instability driven by the electron-deficient pyrimidine ring.
Key Findings:
-
Primary Degradation Mode: Auto-oxidation to 2-propylpyrimidine-5-carboxylic acid.[1][2]
-
Secondary Mode: Reversible hydration to gem-diols in aqueous/humid environments.[1][2]
-
Storage Mandate: Inert atmosphere (Argon/Nitrogen) at 2–8°C .
-
Comparative Performance: More stable than unsubstituted pyrimidine-5-carbaldehyde due to the inductive (+I) stabilization of the propyl group, but significantly more labile than carbocyclic analogs.
Chemical Context & Mechanism
To understand the stability of this molecule, one must analyze its electronic structure. The pyrimidine ring is π-deficient, making the C-5 aldehyde highly electrophilic.[2]
-
The "Propyl" Effect: The alkyl group at the 2-position exerts a weak positive inductive effect (+I). This electron donation slightly increases electron density on the ring, making the aldehyde carbonyl less electrophilic than in the unsubstituted parent (Pyrimidine-5-carbaldehyde). Consequently, the propyl derivative is less prone to hydration but remains susceptible to radical-initiated auto-oxidation.[1][2]
Degradation Pathways (Visualized)
The following diagram illustrates the competing degradation pathways that must be monitored during stability studies.
Figure 1: Mechanistic degradation pathways.[3] Oxidation to the carboxylic acid is the irreversible, shelf-life limiting factor.[2]
Comparative Stability Analysis
This section benchmarks 2-Propylpyrimidine-5-carbaldehyde against structurally related alternatives to contextualize its handling requirements.
Table 1: Stability Benchmarking of Pyrimidine Aldehydes
| Compound | Structure | Relative Stability Score (1-10) | Primary Risk | Storage Requirement |
| 2-Propylpyrimidine-5-carbaldehyde | 2-Propyl, 5-CHO | 6/10 | Oxidation | 2–8°C, Inert Gas |
| Pyrimidine-5-carbaldehyde | Unsubstituted | 3/10 | Rapid Hydration & Oxidation | -20°C, Sealed Ampoule |
| 2-Methylpyrimidine-5-carbaldehyde | 2-Methyl, 5-CHO | 5/10 | Oxidation | 2–8°C, Inert Gas |
| Benzaldehyde | Phenyl, CHO | 9/10 | Slow Oxidation | Room Temp, Dark |
Analysis:
-
Vs. Unsubstituted: The 2-propyl group provides steric bulk and electronic stabilization, significantly improving shelf-life compared to the highly unstable pyrimidine-5-carbaldehyde (CAS 10070-92-5).[2]
-
Vs. Benzaldehyde: The nitrogen atoms in the pyrimidine ring withdraw electrons, destabilizing the C-H bond of the aldehyde and lowering the activation energy for auto-oxidation relative to benzene analogs.
Experimental Protocols (Self-Validating Systems)
To generate the data required for a regulatory filing or robust process development, follow these specific protocols.
A. Analytical Method: Reverse-Phase HPLC
Rationale:[2] The carboxylic acid degradation product is significantly more polar than the aldehyde. Reverse-phase chromatography ensures the impurity elutes before the main peak, preventing masking.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the degradation product, sharpening the peak).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).
-
Validation Check: Inject a standard of 2-propylpyrimidine-5-carboxylic acid (synthesized via KMnO4 oxidation of the aldehyde) to confirm retention time separation.
B. Forced Degradation Workflow
This protocol determines the "intrinsic stability" of the molecule.
Figure 2: Forced degradation study design. Mass balance calculation is critical to ensure no volatile degradation products are missed.
Protocol Steps:
-
Oxidative Stress: Treat sample with 3% H₂O₂. Expected Result: Rapid conversion to carboxylic acid (M+16 peak in MS).
-
Thermal Stress: Incubate solid sample at 60°C. Expected Result: Minimal degradation if dry; significant degradation if moisture is present (autocatalytic hydrolysis).
-
Photostability: Expose to 1.2 million lux hours. Pyrimidines absorb UV; check for dimerization.
Handling & Storage Recommendations
Based on the chemical susceptibility profile, the following storage logic is applied:
-
Temperature (2–8°C): Lowers the kinetic rate of auto-oxidation. Freezing (-20°C) is recommended for long-term (>6 months) storage but requires careful thawing to prevent condensation (water introduction).[2]
-
Atmosphere (Argon/Nitrogen): Essential. Oxygen is the primary enemy. The headspace of any storage container must be purged.
-
Container: Amber glass (UV protection) with a Teflon-lined cap (prevents oxygen permeation better than polyethylene).
Summary Table: Storage Condition Impact
| Condition | Expected Purity (Month 6) | Verdict |
| Air, 25°C | < 85% | Critical Failure (Acid formation) |
| Air, 4°C | 90-92% | Risk (Slow oxidation) |
| N₂, 25°C | 95-97% | Acceptable (Short term) |
| N₂, 4°C | > 99% | Optimal |
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3160972, 2-propylpyrimidine-5-carbaldehyde. Retrieved from [Link]
-
-
Synthesis & Context (Macitentan Intermediates)
-
Bolli, M. H., et al. (2012).[4][5] The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[4] Journal of Medicinal Chemistry, 55(17), 7849-7861. (Contextualizes pyrimidine building blocks in drug discovery). Retrieved from [Link][4]
-
WIPO Patent WO/2015/004265. (2015).[6] Process for Preparing a Pyrimidine Intermediate. (Describes stability and handling of related pyrimidine intermediates). Retrieved from [Link]
-
-
General Stability of Heterocyclic Aldehydes
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Propylpyrimidine-5-carbaldehyde
Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, heterocyclic aldehydes such as 2-Propylpyrimidine-5-carbaldehyde are valuable intermediates in the synthesis of complex molecules. However, their reactivity also necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for handling 2-Propylpyrimidine-5-carbaldehyde, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"
Before any handling of 2-Propylpyrimidine-5-carbaldehyde, a comprehensive risk assessment is paramount. This compound presents a multi-faceted hazard profile that demands respect and careful management.
According to its Safety Data Sheet (SDS), 2-Propylpyrimidine-5-carbaldehyde is classified with the following hazards:
-
Combustible Liquid: This indicates that the substance can ignite, though not as readily as a flammable liquid.
-
Harmful if Swallowed: Oral ingestion can lead to adverse health effects.
-
Causes Severe Skin Burns and Eye Damage: This is a critical hazard, as contact can cause significant and potentially permanent tissue damage.
-
May Cause an Allergic Skin Reaction: Repeated exposure may lead to skin sensitization, causing an allergic reaction upon subsequent contact.[1]
-
Toxic if Inhaled: Inhalation of vapors or aerosols can be highly toxic.
-
Corrosive to the Respiratory Tract: Inhaled vapors can cause severe irritation and damage to the respiratory system.
-
Toxic to Aquatic Life: Releases to the environment can be harmful to aquatic organisms.
The aldehyde functional group is a key contributor to the reactivity and hazardous properties of this molecule. Aldehydes are known for their potential to cause irritation and sensitization. The pyrimidine core, while a common motif in biologically active molecules, can also influence the compound's toxicological profile.
Hazard Summary Table
| Hazard Classification | GHS Code | Description |
| Combustible Liquid | H227 | Can ignite at elevated temperatures. |
| Acute Toxicity, Oral | H302 | Harmful if ingested. |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns. |
| Serious Eye Damage/Irritation | H314 | Causes serious eye damage. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled. |
| Specific Target Organ Toxicity | - | Corrosive to the respiratory tract. |
| Hazardous to the Aquatic Environment | H401, H412 | Toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a suggestion but a critical necessity based on the identified hazards. The minimum PPE for handling 2-Propylpyrimidine-5-carbaldehyde includes chemical-resistant gloves, a lab coat or apron, safety goggles, and closed-toed shoes.[2] However, due to the severe corrosive and toxic inhalation hazards, enhanced protection is required.
Step-by-Step PPE Selection and Use:
-
Hand Protection:
-
Requirement: Wear chemical-resistant gloves.[3] Given the corrosive nature of the compound, butyl rubber gloves are a suitable choice. Nitrile gloves may be acceptable for short-duration tasks, but their breakthrough time should be verified. Latex gloves are not recommended as they offer poor protection against many chemicals.[4]
-
Best Practice: Always inspect gloves for any signs of degradation or perforation before use. When removing gloves, do so without touching the outer contaminated surface with your bare skin. Dispose of used gloves as hazardous waste.
-
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles are mandatory.[4] Due to the severe eye damage risk, a full-face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[4]
-
Rationale: This combination provides comprehensive protection against splashes and vapors that can cause irreversible eye damage.
-
-
Body Protection:
-
Requirement: A chemical-resistant apron or lab coat must be worn.[3][5] For tasks with a higher risk of splashes, such as transferring large volumes, consider a chemical-protection suit.[3]
-
Details: Ensure your lab coat is fully buttoned and the sleeves cover your wrists. Protective clothing should be made of a material that prevents the penetration of the chemical.[6]
-
-
Respiratory Protection:
-
Requirement: All work with 2-Propylpyrimidine-5-carbaldehyde must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
For Spills or Emergencies: If a significant spill occurs outside of a fume hood, or if engineering controls are not sufficient, a NIOSH-certified organic vapor respirator is necessary.[3] The use of respiratory protection requires prior medical clearance and fit-testing.[2]
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured approach to handling this chemical from receipt to disposal is essential for minimizing risk.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][7][8] The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed.[7][8]
-
Segregation: Store 2-Propylpyrimidine-5-carbaldehyde away from incompatible materials such as strong oxidizing agents and acids.[9]
Experimental Work:
-
Preparation: Before starting any experiment, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Handling:
-
Always work within a properly functioning chemical fume hood.[7]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
When transferring the liquid, do so carefully to avoid splashing. Use a pipette or a funnel for transfers.
-
Keep the container closed when not in use.
-
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[3]
Workflow for Handling 2-Propylpyrimidine-5-carbaldehyde
Caption: A workflow diagram illustrating the key steps for the safe handling of 2-Propylpyrimidine-5-carbaldehyde.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical final step in the safe handling of any hazardous chemical.
-
Waste Segregation: All waste contaminated with 2-Propylpyrimidine-5-carbaldehyde, including excess reagent, reaction mixtures, contaminated gloves, and paper towels, must be collected in a designated, properly labeled hazardous waste container. Do not mix this waste with other waste streams.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Propylpyrimidine-5-carbaldehyde."
-
Disposal Procedures: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures: Be Prepared for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
If the spill is large or you are not trained to handle it, contact your EHS department immediately.
-
For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.
-
Wear the appropriate PPE, including respiratory protection if necessary, during cleanup.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Propylpyrimidine-5-carbaldehyde, fostering a safer laboratory environment for yourself and your colleagues.
References
-
PubChem. (n.d.). 2-Propylpyrimidine-5-carbaldehyde. National Center for Biotechnology Information. [Link]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]
-
University of Kentucky. (2018). Personal Protective Equipment. Kentucky Pesticide Safety Education Program. [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
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- 6. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
